molecular formula C12H11NO3 B1316398 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-35-6

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1316398
CAS No.: 66504-35-6
M. Wt: 217.22 g/mol
InChI Key: NFGZVNREIPIDST-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic lactam derivative featuring a fused cyclopropane ring system. Its structure includes a 4-methoxyphenyl substituent at position 1 and a ketone group at positions 2 and 4 of the azabicyclo[3.1.0]hexane scaffold. This compound has been explored in medicinal chemistry due to its structural similarity to aminoglutethimide (AG), a known aromatase inhibitor . Key synthetic routes involve photochemical decomposition of CHF2-substituted precursors or gold-catalyzed oxidative cyclization of ynamides .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-8-4-2-7(3-5-8)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGZVNREIPIDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507962
Record name 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66504-35-6
Record name 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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Preparation Methods

Cyclization via 1,3-Dipolar Cycloaddition

A reliable method involves 1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles to form the 3-azabicyclo[3.1.0]hexane skeleton. Solvent choice and temperature critically affect yields:

Solvent Temperature (°C) Yield (%) Notes
1,4-Dioxane 65 67 Aprotic solvent, good yield
Acetonitrile 65 70 Aprotic solvent, optimal yield
Dimethylformamide 65 61 Aprotic solvent, moderate yield
Methanol 65 0 Alcohol solvent, unsuitable
Ethanol 65 0 Alcohol solvent, unsuitable

This method is favored for its regio- and stereoselectivity in forming the bicyclic core.

Reaction of Arylacetonitriles with Epichlorohydrin

According to patent WO2006096810A2, a method to prepare 1-aryl-3-azabicyclo[3.1.0]hexanes involves reacting arylacetonitriles (such as 4-methoxyphenylacetonitrile) with chiral epichlorohydrin derivatives. The process includes:

  • Nucleophilic attack of the arylacetonitrile on epichlorohydrin.
  • Cyclization to form the azabicyclo[3.1.0]hexane ring.
  • Subsequent functional group transformations to install the dione moiety.

This method allows for enantioselective synthesis of the bicyclic compound and can be adapted to various substituents on the aryl ring.

Coupling and Oxidation Steps

The installation of the 2,4-dione functionality is often achieved by oxidation of precursor bicyclic amines or by coupling reactions with acylating agents. For example:

  • Selective oxidation using ammonium cerium(IV) nitrate (CAN) in acetonitrile-water mixtures can convert protected amines to imides or diones with high selectivity and yield.
  • Coupling reactions using carbodiimide reagents (e.g., EDC, HATU) in the presence of bases (e.g., N-methylmorpholine, DIEA) facilitate the formation of amide or imide bonds necessary for the dione structure.

Industrial and Optimized Conditions

Industrial synthesis optimizes solvent, temperature, and catalyst choice to maximize yield and purity. For example, the use of aprotic solvents like DMF or acetonitrile at controlled temperatures (around 25–65 °C) and the addition of catalysts or coupling agents improve reaction efficiency and product isolation.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Azabicyclo[3.1.0]hexane core formation 1,3-Dipolar cycloaddition Azomethine ylides, aprotic solvents (ACN, DMF) 61–70 Sensitive to solvent polarity
Arylacetonitrile + Epichlorohydrin Nucleophilic substitution + cyclization 4-Methoxyphenylacetonitrile, chiral epichlorohydrin Not specified Enables enantioselective synthesis
Installation of 2,4-dione Oxidation / Coupling CAN oxidation, EDC/HATU coupling agents Up to 99 (oxidation) Selective oxidation with controlled water content
Purification Column chromatography, recrystallization Silica gel, ethyl acetate-hexane mixtures - Essential for high purity

Research Findings and Notes

  • The bicyclic aziridine ring is labile; thus, synthetic routes often delay its formation until late stages to avoid decomposition.
  • Aprotic solvents favor cycloaddition reactions, while protic solvents like alcohols are detrimental due to incompatibility with reactive intermediates.
  • Selective oxidation using CAN requires careful control of water content and temperature to avoid over-oxidation and side products.
  • Coupling reactions using carbodiimide chemistry are effective for installing the dione moiety and can be performed under mild conditions with good yields.
  • Enantioselective synthesis is achievable by using chiral epichlorohydrin derivatives, allowing access to optically active forms of the compound.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Key Features:

  • Molecular Formula: C₁₃H₁₃NO₃
  • Structural Motif : Rigid bicyclic core with a methoxy-substituted aromatic ring.
  • Pharmacological Interest: Potential applications in endocrine therapy and enzyme inhibition .

Comparison with Structurally Similar Compounds

Aminoglutethimide (AG) and Derivatives

AG ([3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione]) is a clinically used aromatase inhibitor. Derivatives of AG with azabicyclo[3.1.0]hexane-2,4-dione scaffolds exhibit enhanced potency and selectivity:

  • 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a): Ki (Aromatase): 1.2 µM (vs. AG: 1.8 µM) . Selectivity: Non-inhibitory toward cholesterol side-chain cleavage (CSCC) enzymes, unlike AG .
  • Butyl- and Pentyl-Substituted Analogues (9e, 9f) :
    • Ki (Aromatase) : 0.015–0.02 µM (>100-fold potency vs. AG) .
    • Mechanism : Type II difference spectra indicate direct binding to aromatase’s heme center .

Cyclohexyl Derivatives

  • 3-Cyclohexylmethyl Derivative (1h): Enantioselectivity: 1R-(+)-enantiomer shows 140-fold higher aromatase inhibition than AG . Therapeutic Potential: Proposed for hormone-dependent tumors (e.g., breast cancer) .

Dichlorophenyl Derivatives (Fungicidal Agents)

  • Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) :
    • Application : Broad-spectrum fungicide targeting Botrytis cinerea and Sclerotinia sclerotiorum .
    • Structural Divergence : Dichlorophenyl and dimethyl groups enhance hydrophobicity for agricultural use .

Triple Reuptake Inhibitors

  • 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: Pharmacology: Inhibit serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . Example (Compound 15):
  • Bioavailability : >30% oral bioavailability in rats.
  • Brain Penetration : B/B ratio >4, suitable for CNS disorders .

Comparison Table

Compound Name Key Substituents Biological Activity (Ki or IC₅₀) Selectivity/Application Reference
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione 4-Methoxyphenyl, ketone groups Not fully characterized Synthetic intermediate, enzyme inhibition
Aminoglutethimide (AG) 4-Aminophenyl, piperidine-2,6-dione 1.8 µM (Aromatase) CSCC enzyme inhibition
9e (Butyl-substituted) 4-Aminophenyl, 3-butyl 0.015 µM (Aromatase) Aromatase-specific
Procymidone 3,5-Dichlorophenyl, 1,5-dimethyl N/A Agricultural fungicide
Compound 15 (Triple reuptake inhibitor) Aryl, alkoxyalkyl SERT/NET/DAT IC₅₀ < 10 nM CNS disorders (e.g., depression)

Key Research Findings

  • Enhanced Potency : Substitution at position 3 (e.g., cyclohexyl, butyl) in azabicyclo[3.1.0]hexane derivatives significantly improves aromatase inhibition compared to AG .
  • Selectivity : Azabicyclo[3.1.0]hexane derivatives avoid off-target effects on CSCC enzymes, a limitation of AG .
  • Structural Flexibility : The bicyclic core accommodates diverse substituents, enabling applications in oncology, agriculture, and neurology .

Biological Activity

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, a bicyclic compound with a unique azabicyclo structure, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C₁₂H₁₁NO₃, with a molecular weight of approximately 217.224 g/mol. The presence of a methoxy group on the phenyl ring contributes to its chemical properties and potential interactions within biological systems .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on specific enzymes relevant to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : A key enzyme implicated in Alzheimer's disease, AChE hydrolyzes the neurotransmitter acetylcholine. Research indicates that this compound exhibits moderate inhibitory activity against AChE, suggesting potential therapeutic applications in enhancing cholinergic neurotransmission.

Table 1: Inhibitory Activity Against AChE

CompoundInhibition (%)Reference
This compoundModerate
Standard AChE Inhibitor (Donepezil)HighComparative Study

The mechanism of action for this compound involves its interaction with specific molecular targets within the body. Its ability to inhibit enzymes like AChE suggests that it may modulate various biochemical pathways that are critical for maintaining cognitive functions and managing neurodegenerative conditions .

Potential Applications

Given its biological activity, this compound may have several applications:

  • Neuroprotective Agent : Due to its AChE inhibitory properties, it could be developed as a neuroprotective agent for Alzheimer's disease.
  • Research Tool : It can serve as a valuable tool in biochemical research to study enzyme interactions and mechanisms of action related to neurodegeneration.

Q & A

What synthetic strategies are effective for constructing the 3-azabicyclo[3.1.0]hexane-2,4-dione core?

Basic
The bicyclic core can be synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates using copper-mediated oxidative conditions. Key steps include carbocupration of alkenes and subsequent cyclization, which proceeds with high diastereoselectivity . Gold-catalyzed oxidative cyclopropanation of N-allylynamides with pyridine N-oxide as an oxidant also provides moderate-to-high yields of the bicyclic structure . For phosphonated derivatives, atom-transfer radical cyclization and lithium-halogen exchange are critical steps .

How is the inhibitory activity of this compound against aromatase assessed in vitro?

Basic
Aromatase inhibition is typically evaluated using human placental microsomes. The compound’s potency (Ki_i) is determined by measuring its ability to compete with the substrate androstenedione. Type II difference spectral analysis confirms binding to the enzyme’s heme center, indicating a mechanism similar to aminoglutethimide (AG). For example, substituted analogues like 1-(4-aminophenyl)-3-pentyl derivatives exhibit Ki_i values as low as 20 nM, significantly lower than AG (180 nM) .

How do structural modifications at the 3-position of the azabicyclo ring influence aromatase inhibition potency?

Advanced
Substituents at the 3-position critically enhance inhibitory activity. Alkyl chains (e.g., butyl or pentyl) increase lipophilicity and steric complementarity with the aromatase active site, reducing Ki_i by ~100-fold compared to unsubstituted analogues. For instance, 1-(4-aminophenyl)-3-butyl and 3-pentyl derivatives achieve Ki_i values of 15–20 nM, whereas the unsubstituted parent compound has a Ki_i of 1.2 µM . Hydrophobic substituents also improve selectivity over cholesterol side-chain cleavage (CSCC) enzymes, minimizing off-target effects .

What analytical techniques confirm the binding mode of this compound to aromatase?

Advanced
Type II difference spectroscopy is pivotal for characterizing binding. This technique detects spectral shifts when the compound interacts with the aromatase-cytochrome P450 complex, indicating coordination to the heme iron. For example, 1-(4-aminophenyl)-3-azabicyclo derivatives produce Ks_s values (binding constants) of 0.01–0.13 µM, correlating with their inhibitory potency . X-ray crystallography or molecular docking may further elucidate interactions, though structural data for this specific compound remains limited.

Why do enantiomers of structurally related compounds exhibit differing biological activity?

Advanced
Stereochemistry profoundly impacts activity. For example, the 1R,5S enantiomer of 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine) is the active form in analgesia, as confirmed by single-crystal X-ray analysis . Similarly, the 1R-(+)-enantiomer of 1-(4-aminophenyl)-3-cyclohexylmethyl derivatives shows ~140-fold greater aromatase inhibition than its counterpart, emphasizing the need for chiral resolution in preclinical studies .

How can researchers address discrepancies in reported Ki_ii​ values across studies?

Methodological
Variations in Ki_i values may arise from differences in enzyme sources (e.g., placental vs. recombinant aromatase) or assay conditions (e.g., substrate concentration, incubation time). Standardizing protocols using WHO-recommended microsomal preparations and validating results with orthogonal assays (e.g., LC-MS quantification of estradiol) can improve reproducibility .

What in vivo models are suitable for evaluating this compound’s efficacy in hormone-dependent cancers?

Advanced
Xenograft models of estrogen receptor-positive (ER+) breast cancer are commonly used. Tumor-bearing mice are treated with the compound, and efficacy is assessed via tumor volume reduction, serum estrogen levels, and immunohistochemical analysis of aromatase expression. Pharmacokinetic studies in rats can further optimize dosing regimens, ensuring adequate brain penetration if targeting central aromatase .

How does the 4-methoxyphenyl substituent influence pharmacological properties compared to other aryl groups?

Advanced
The 4-methoxyphenyl group enhances metabolic stability by reducing oxidative deamination compared to 4-aminophenyl analogues. Methoxy groups also modulate electronic effects, potentially improving binding affinity. Comparative studies with chlorophenyl or ethoxyphenyl derivatives (e.g., procymidone) reveal that electron-donating substituents optimize interactions with hydrophobic pockets in the aromatase active site .

What strategies mitigate toxicity during preclinical development?

Advanced
Metabolite profiling using liver microsomes identifies potential toxicophores (e.g., reactive intermediates). Structural modifications, such as replacing the 4-aminophenyl group with 4-methoxyphenyl, reduce hepatotoxicity risks observed in early AG derivatives. Additionally, in vitro cytotoxicity assays against human hepatocytes (e.g., HepG2 cells) guide lead optimization .

Can computational methods predict novel derivatives with improved selectivity?

Advanced
Molecular dynamics simulations and QSAR modeling can predict interactions with aromatase (PDB: 3EQM). Pharmacophore models emphasizing hydrophobic (3-alkyl) and hydrogen-bonding (2,4-dione) features have identified triple reuptake inhibitors with azabicyclo cores, demonstrating the scaffold’s versatility . Virtual screening of substituent libraries may further prioritize candidates for synthesis.

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